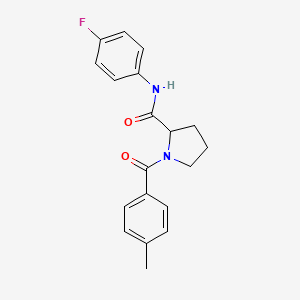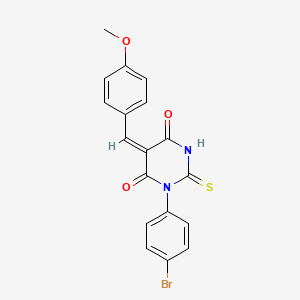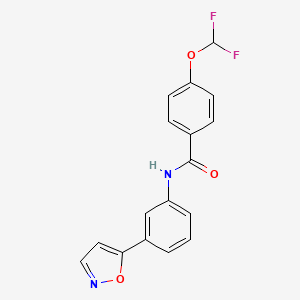
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a proline-based compound that has gained attention in scientific research due to its potential therapeutic applications. FMP has been shown to have a range of biological effects, including anti-inflammatory, analgesic, and antitumor properties. In
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, but it is believed to act through multiple pathways. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause pain and inflammation. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins that cause pain and inflammation. Furthermore, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological effects that make it a useful tool for studying inflammation, pain, and cancer. However, there are also some limitations to using N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in lab experiments. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well understood. Additionally, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has not been evaluated for its potential toxicity or side effects.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide. One area of interest is the development of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide derivatives with improved efficacy and safety profiles. Another area of interest is the evaluation of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in animal models and humans to determine its potential as a therapeutic agent for inflammation, pain, and cancer. Furthermore, the mechanism of action of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, so further research is needed to elucidate its molecular targets and pathways. Overall, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has great potential as a tool for scientific research and as a therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of proline and a coupling reagent. The resulting compound is then purified through column chromatography. This method has been optimized to produce high yields of pure N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide.
Scientific Research Applications
N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been shown to have analgesic properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in pain and inflammation. Additionally, N-(4-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has demonstrated antitumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-4-6-14(7-5-13)19(24)22-12-2-3-17(22)18(23)21-16-10-8-15(20)9-11-16/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHZRQZMVUBOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine](/img/structure/B6127223.png)
![4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6127234.png)
![3-(benzylamino)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B6127241.png)
![N-methyl-1-(tetrahydro-2H-pyran-4-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6127244.png)

![N-(2-methoxybenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6127264.png)

![1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6127298.png)
![5-(diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6127306.png)

![5-({3-[1-(4-chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinone](/img/structure/B6127322.png)
![2-{4-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127329.png)
![N-[2-(dimethylamino)ethyl]-3,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127330.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)